

# common artifacts in membrane PD-L1 immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Human membrane-bound PD-L1
polypeptide

Cat. No.:

B12381049

Get Quote

# PD-L1 Immunohistochemistry Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered in membrane PD-L1 immunohistochemistry (IHC).

# Frequently Asked Questions (FAQs) & Troubleshooting Guides Weak or No Staining

Q: I am observing weak or no PD-L1 staining in my tissue sections, even in my positive controls. What are the possible causes and how can I troubleshoot this?

A: Weak or absent PD-L1 staining can arise from several factors related to tissue preparation, antigen integrity, and the staining protocol itself.

#### Troubleshooting Steps:

 Antigen Degradation: The stability of the PD-L1 epitope is critical. Prolonged storage of formalin-fixed paraffin-embedded (FFPE) blocks can lead to a significant decline in PD-L1



immunoreactivity, potentially causing false-negative results.[1] It is highly recommended to use recently prepared tissue sections for staining.

- Improper Fixation: Both under-fixation and over-fixation can compromise antigenicity. For
  consistent PD-L1 staining, fixation for 12–72 hours in 10% neutral buffered formalin (NBF) is
  recommended.[2] Fixation for less than 3 hours may result in variable PD-L1 signals.[2]
- Suboptimal Antigen Retrieval: Inadequate antigen retrieval can fail to unmask the PD-L1
  epitope. Ensure the correct heat-induced epitope retrieval (HIER) solution and protocol are
  used for your specific antibody clone. Optimization of pH, temperature, and retrieval time
  may be necessary.
- Incorrect Antibody Concentration: The primary antibody concentration may be too low.
   Perform a titration experiment to determine the optimal antibody concentration that yields a strong signal in positive controls with minimal background.
- Reagent Issues: Check the expiration dates of all reagents, including the primary antibody, secondary antibody, and detection system. Ensure proper storage conditions have been maintained.

#### **High Background or Non-Specific Staining**

Q: My PD-L1 staining shows high background, making it difficult to interpret the specific membrane staining. What can I do to reduce this?

A: High background staining is a common issue in IHC and can obscure the true PD-L1 signal. Several factors can contribute to this artifact.

#### Troubleshooting Steps:

- Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidase activity in tissues can lead to non-specific staining. Ensure you are performing a peroxidase blocking step, typically with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), before primary antibody incubation.
- Non-Specific Antibody Binding:



- Blocking: Inadequate blocking can result in non-specific binding of primary or secondary antibodies. Use a protein block, such as normal serum from the same species as the secondary antibody, to block non-specific sites.
- Antibody Concentration: An excessively high primary antibody concentration can increase background staining. Titrate your antibody to find the optimal balance between specific signal and background.
- Issues with Detection System: Cross-reactivity of the secondary antibody with endogenous immunoglobulins in the tissue can be a source of background. Use a pre-adsorbed secondary antibody to minimize this.
- Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause a dramatic increase in background. Ensure slides remain in a humidified chamber, especially during longer incubation steps.

## **False Positives and Misinterpretation**

Q: I am concerned about false-positive PD-L1 staining. What are the common culprits and how can I avoid them?

A: False-positive PD-L1 results can lead to incorrect patient stratification. Distinguishing true tumor cell membrane staining from other signals is crucial.

#### Common Causes of False Positives:

- Staining of Immune Cells (Macrophages): Macrophages frequently express PD-L1 and can be mistaken for tumor cells, leading to an overestimation of the tumor proportion score (TPS) or combined positive score (CPS).[3][4]
- Staining of Necrotic Debris: Necrotic areas within a tumor can exhibit diffuse, non-specific staining that is difficult to interpret.[5]
- Edge Artifacts: Increased staining at the periphery of the tissue section, known as an "edge artifact," can occur due to tissue drying or thick sections.[6][7] This peripheral staining should be excluded from scoring.[6][7]



• Crush/Cautery Artifacts: Mechanical damage to the tissue during biopsy can lead to ambiguous staining patterns and contribute to inter-observer variability in scoring.[8]

Protocol for Differentiating Tumor Cells from Macrophages:

- Morphological Assessment: Carefully examine the H&E-stained slide corresponding to the IHC slide to identify the morphology and location of tumor cells versus immune cells.
   Macrophages are typically smaller than tumor cells and may have a more irregular shape.
- Dual Staining/Multiplex IHC: Consider using dual-labeling IHC or multiplex immunofluorescence to simultaneously stain for PD-L1 and a macrophage-specific marker (e.g., CD68). This will definitively distinguish PD-L1 expression on macrophages from that on tumor cells.
- Scoring Guidelines: Adhere strictly to the scoring guidelines for the specific PD-L1 IHC assay being used. These guidelines provide criteria for identifying and scoring positive tumor cells and immune cells.

#### **Other Common Artifacts**

Q: I am observing cytoplasmic or nuclear PD-L1 staining. Is this a real biological phenomenon or an artifact?

A: While the clinically relevant localization of PD-L1 for immunotherapy prediction is on the cell membrane, cytoplasmic and, more rarely, nuclear staining can be observed.

- Cytoplasmic Staining: Diffuse, exclusively cytoplasmic staining is often considered an artifact.[9] However, some antibody clones, particularly those targeting the extracellular domain of PD-L1, may show a mixture of cytoplasmic and membrane staining.[10]
   Antibodies targeting the cytoplasmic domain of PD-L1 may provide a clearer delineation of the cell membrane.[10]
- Nuclear Staining: Nuclear localization of PD-L1 is generally considered an artifact that may result from suboptimal experimental conditions, such as inadequate fixation or the use of harsh detergents.[11]

Q: How should I handle staining in necrotic areas of the tumor?



A: Necrotic foci can show diffuse and difficult-to-interpret positivity for PD-L1.[5] It is recommended to select tissue sections with minimal necrosis for PD-L1 assessment to reduce interpretation challenges.[5] Scoring should be performed on viable tumor areas.

# **Quantitative Data Summary**



| Factor                                                  | Observation                                                                                                                                                                                                    | Impact on PD-L1<br>Staining                                                                                                                                                                                 | Source   |
|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| FFPE Block Storage<br>Time                              | Decreased PD-L1 staining was observed in 0% of cases stored for <1 year, 11% for 1- 2 years, 13% for 2-3 years, and 50% for ≥3 years.                                                                          | Prolonged storage significantly reduces PD-L1 immunoreactivity, potentially leading to false-negative results.                                                                                              | [1]      |
| FFPE Section Storage Time (Room Temperature)            | The PD-L1 positivity rate decreased from 97.18% at 1 week to 71.83% at 4 weeks, and 61.97% at 8 weeks.                                                                                                         | Storing cut sections, even for a few weeks at room temperature, can lead to a significant loss of PD-L1 antigenicity.                                                                                       | [12][13] |
| Inter-observer<br>Variability in Scoring                | Studies have reported substantial inter- observer agreement ( $\kappa = 0.727$ ), with complete agreement in 62% of cases among 8 pathologists. Discordance is more common in cases with low PD-L1 expression. | Subjectivity in scoring, especially around the cutoff for positivity, can lead to variability in results.  Confounding factors include faint staining, difficulty distinguishing cell types, and artifacts. | [14][15] |
| Artifact Frequency in<br>External Quality<br>Assessment | In an external quality assessment scheme, the main staining artifacts were very weak or weak antigen demonstration (63.0%) and excessive background staining (19.8%).                                          | These common artifacts can significantly impact the interpretation and scoring of PD-L1 expression.                                                                                                         | [16]     |



# Experimental Protocols General Protocol for PD-L1 IHC on FFPE Tissue

This protocol provides a general framework. Specific parameters should be optimized for the particular antibody clone, detection system, and tissue type being used.

- Deparaffinization and Rehydration:
  - 1. Bake slides at 60°C for 30-60 minutes.
  - 2. Immerse slides in two changes of xylene for 5 minutes each.
  - 3. Immerse slides in two changes of 100% ethanol for 3 minutes each.
  - 4. Immerse slides in 95% ethanol for 3 minutes.
  - 5. Immerse slides in 70% ethanol for 3 minutes.
  - 6. Rinse in deionized water.
- Antigen Retrieval:
  - 1. Perform Heat-Induced Epitope Retrieval (HIER) using a validated retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0).
  - 2. Use a pressure cooker, steamer, or water bath at a controlled temperature (typically 95-100°C) for a validated time (usually 20-40 minutes).
  - 3. Allow slides to cool in the retrieval solution for at least 20 minutes at room temperature.
- Peroxidase Block:
  - 1. Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - 2. Rinse with wash buffer (e.g., PBS or TBS).
- Protein Block:



- 1. Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
  - Incubate slides with the primary PD-L1 antibody at the optimized dilution and for the recommended time and temperature (e.g., 60 minutes at room temperature or overnight at 4°C).
- Detection System:
  - Rinse slides with wash buffer.
  - 2. Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, according to the manufacturer's instructions.
- Chromogen Development:
  - Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
  - 2. Rinse with deionized water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
  - 1. Counterstain with hematoxylin.
  - 2. Dehydrate through graded alcohols and xylene.
  - 3. Mount with a permanent mounting medium.

## **Protocol for Minimizing Crush and Edge Artifacts**

 Tissue Handling: During biopsy, handle the tissue gently to avoid crushing. Use fine-toothed forceps and apply minimal pressure.



- Sectioning: Ensure tissue sections are of uniform thickness (typically 4-5  $\mu$ m). Thicker sections can lead to uneven staining and edge artifacts.[6]
- Slide Hydration: Never allow the tissue section to dry out during the staining procedure. Use a humidity chamber for all incubation steps.

## **Visualizations**



Antigen Presenting Cell (APC) or Tumor Cell PD-L1 MHC + Peptide nhibitory Signal T Cell PD-1 Activation Signal SHP-2 **TCR** Dephosphorylates ZAP70 Inhibits PI3K T Cell Activation (Cytokine Release, Proliferation) T Cell Inhibition

PD-1/PD-L1 Signaling Pathway

Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common PD-L1 IHC issues.





Click to download full resolution via product page

Caption: Key pre-analytical variables that can affect PD-L1 IHC results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NordiQC Immunohistochemical Quality Control [nordiqc.org]
- 2. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]



- 8. High Interobserver Variability Among Pathologists Using Combined Positive Score to Evaluate PD-L1 Expression in Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-L1 in Cytological Samples: A Review and a Practical Approach PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibodies to the cytoplasmic domain of PD-L1 most clearly delineate cell membranes in immunohistochemical staining PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 immunostaining: what pathologists need to know PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of storage time of paraffin sections on the expression of PD-L1 (SP142) in invasive breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of storage time of paraffin sections on the expression of PD-L1 (SP142) in invasive breast cancer | springermedizin.de [springermedizin.de]
- 14. Inter- and Intra-Observer Agreement of PD-L1 SP142 Scoring in Breast Carcinoma—A Large Multi-Institutional International Study PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interobserver Variation of PD-L1 SP142 Immunohistochemistry Interpretation in Breast Carcinoma: A Study of 79 Cases Using Whole Slide Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PD-L1 immunohistochemistry in non-small-cell lung cancer: unraveling differences in staining concordance and interpretation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [common artifacts in membrane PD-L1 immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381049#common-artifacts-in-membrane-pd-l1-immunohistochemistry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com